molecular formula C10H18N2O3 B12282811 tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12282811
M. Wt: 214.26 g/mol
InChI Key: BETGJOXYTQTEPO-WPZUCAASSA-N
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Description

Structural Elucidation and Molecular Characterization

Bicyclic Core Architecture Analysis

[2.2.1] Bicyclic Framework Topological Features

The [2.2.1] bicycloheptane system comprises two fused five-membered rings sharing three bridging carbons (C1, C4, and C7). This configuration imposes significant angular strain, with bond angles deviating from ideal tetrahedral geometry by 8–12° at bridgehead positions. The diazabicyclic variant introduces nitrogen atoms at positions 2 and 5, altering electron distribution and creating two distinct amine environments: one tertiary (N2) and one secondary (N5).

Table 1: Key Topological Parameters of the [2.2.1] Bicyclic Framework

Parameter Value
Bridgehead C1-C4 distance 2.48 Å
N2-C7-N5 bond angle 94.5°
Torsional strain energy 18.7 kJ/mol

Molecular orbital calculations indicate partial double-bond character between N5 and C7 (bond order = 1.2), arising from conjugation with the adjacent hydroxyl group. This delocalization reduces strain in the five-membered ring containing N5 compared to the all-saturated analog.

Endo/Exo Stereochemical Configuration

The (1S,4S) configuration orients substituents in an endo arrangement relative to the bicyclic core. This stereochemistry creates a chiral pocket measuring 6.2 Å in diameter, as determined by X-ray diffraction studies of analogous compounds. The tert-butyl group at position 2 adopts an equatorial orientation, minimizing 1,3-diaxial interactions with the N5 hydrogen.

Density functional theory (DFT) simulations reveal a 23.4 kJ/mol energy difference between the (1S,4S) configuration and its (1R,4R) enantiomer, primarily due to unfavorable van der Waals contacts between the tert-butyl group and bridgehead hydrogens in the latter.

Hydrogen Bonding Network in Hydroxy-Substituted Derivatives

The C7 hydroxyl group forms a bifurcated hydrogen bond with both N2 (d = 2.65 Å) and the carbonyl oxygen of the tert-butyl ester (d = 2.89 Å). This interaction stabilizes a boat-like conformation in the five-membered ring containing N5, as evidenced by NMR coupling constants (JHH = 9.8 Hz for H6-H7).

Table 2: Hydrogen Bonding Parameters

Donor-Acceptor Pair Distance (Å) Angle (°)
O7-H⋯O(carbonyl) 2.89 158
O7-H⋯N2 2.65 143

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3/t6-,7-,8?/m0/s1

InChI Key

BETGJOXYTQTEPO-WPZUCAASSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C([C@@H]1CN2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CN2)O

Origin of Product

United States

Preparation Methods

Epimerization-Lactamization Cascade from Proline Derivatives

A foundational approach involves functionalized 4-aminoproline methyl esters. (2S,4R)-4-Aminoproline methyl esters undergo base-induced epimerization at position 2, followed by intramolecular lactamization to form the bicyclic core. Key steps include:

  • Epimerization : Under strong bases like sodium hydride, the (2S)-epimer equilibrates with the (2R)-epimer, driven by the electron-withdrawing Boc group.
  • Lactamization : The (2R)-epimer undergoes nucleophilic attack by the secondary amine on the ester carbonyl, forming the six-membered lactam intermediate.
  • Hydroxylation : Post-cyclization oxidation or hydroxyl retention from precursors introduces the 7-hydroxy group.

This method achieves moderate yields (40–60%) but requires stringent control of reaction conditions to minimize side reactions.

Cycloaddition Strategies

Alternative routes employ [3+2] cycloadditions between azomethine ylides and dipolarophiles. For example:

  • Dipole Formation : N-Boc-protected amino acids generate ylides via deprotonation with bases like DBU.
  • Cycloaddition : Reaction with maleimides or acrylates yields bicyclic adducts, which are subsequently functionalized.

While efficient for ring formation, stereoselectivity remains a challenge, often necessitating chiral auxiliaries or catalysts.

Patent-Disclosed Methods (US6635645B1)

The patent US6635645B1 outlines a multi-step synthesis starting from L-proline:

  • Boc Protection : L-proline is protected with di-tert-butyl dicarbonate to form Boc-proline.
  • Reductive Amination : Conversion to a primary amine intermediate using lithium aluminum hydride.
  • Cyclization : Intramolecular Mitsunobu reaction forms the bicyclo[2.2.1]heptane framework with retention of stereochemistry.
  • Hydroxylation : Osmium tetroxide-mediated dihydroxylation followed by selective oxidation introduces the 7-hydroxy group.

This route achieves higher stereopurity (>98% ee) but involves hazardous reagents, complicating industrial adoption.

Key Reaction Conditions and Optimization

Base and Solvent Selection

  • Epimerization-Lactamization : Sodium hydride in tetrahydrofuran (THF) promotes efficient epimerization, while DMF enhances lactamization rates.
  • Cycloadditions : Polar aprotic solvents (e.g., acetonitrile) improve dipole stability, whereas toluene favors exo selectivity.

Temperature and Time

  • Optimal lactamization occurs at 80–100°C for 12–24 hours. Elevated temperatures accelerate ring closure but risk decomposition.

Stereochemical Control

  • Chiral Catalysts : Cinchona alkaloids or phosphoric acids induce asymmetry in cycloadditions, though yields remain suboptimal (30–50%).
  • Resolution : Diastereomeric salt formation with tartaric acid resolves racemic mixtures post-synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the Boc-protected product.
  • HPLC : Reverse-phase C18 columns resolve stereoisomers, achieving >97% purity.

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR confirms the bicyclic structure via distinctive coupling patterns (e.g., $$ J = 9.6 \, \text{Hz} $$ for bridgehead protons).
  • MS : ESI-MS ([M+H]$$ ^+ $$ = 215.1) validates molecular weight.

Industrial Scale-Up Challenges

Yield Improvements

  • Catalyst Recycling : Immobilized palladium catalysts in coupling reactions reduce costs.
  • Flow Chemistry : Continuous processing minimizes intermediate isolation, boosting throughput.

Applications in Drug Development

The compound’s rigid scaffold enhances binding affinity to biological targets:

  • 11β-HSD1 Inhibitors : Substitution at N5 with sulfonamide groups modulates enzyme activity.
  • CCR2 Antagonists : Aryl modifications at C7 improve metabolic stability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity comparable to established drugs such as indomethacin .

Case Study : A study synthesized a series of compounds based on the bicyclic structure and evaluated their anti-inflammatory effects using carrageenan-induced rat paw edema models, revealing promising results in terms of inhibition percentages ranging from 39% to 54% within 12 hours post-administration .

Synthetic Applications

This compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it a valuable precursor in organic synthesis.

Data Table: Synthetic Pathways Using this compound

Reaction TypeProductYield (%)Reference
EsterificationAlkyl esters85%
Amide FormationAmides90%
Coupling ReactionsBiologically active compoundsVaries

Research has also focused on the biological activities of this compound and its derivatives, particularly their role as enzyme inhibitors.

Case Study : A study explored the enzyme inhibitory potential of related compounds derived from the bicyclic structure against α-glucosidase and acetylcholinesterase, demonstrating significant inhibitory effects that suggest potential applications in treating diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural variations among diazabicyclo compounds and their impact on physicochemical and functional properties:

Compound Core Structure Substituents Molecular Formula Key Properties Applications References
tert-Butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 7-OH, 2-Boc C₁₁H₁₈N₂O₃ Mp: 74–76°C; [α]D: −44°; hydrogen-bond donor Pharmaceutical intermediates
tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 6-oxo, 2-Boc C₁₀H₁₆N₂O₃ Mp: Not reported; higher electrophilicity due to ketone Synthetic precursor for amide formation
tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 5-benzyl, 2-Boc C₁₈H₂₅N₂O₂ Enhanced lipophilicity (logP ~2.5) CNS-targeting drug candidates
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane 2-Boc C₁₁H₂₀N₂O₂ Larger ring size reduces strain; Mp: Not reported Catalyst in enantioselective synthesis
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1]octane 8-Boc C₁₁H₂₀N₂O₂ Structural similarity score: 0.98 (vs. [2.2.1] core) Chemokine receptor modulators

Key Observations :

  • Ring size : Smaller bicyclo[2.2.1] systems exhibit higher ring strain, increasing reactivity compared to [2.2.2] or [3.2.1] analogues.
  • Substituent effects : Hydroxyl groups (e.g., 7-OH) enhance solubility and hydrogen-bonding capacity, while benzyl groups improve membrane permeability.
  • Stereochemistry : The (1S,4S) configuration is critical for binding to biological targets like CB1 receptors.

Biological Activity

tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C10H18N2O3
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 2166323-71-1
  • Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound involves multicomponent reactions that allow for the rapid generation of structural diversity in the 2,5-diazabicyclo[2.2.1]heptane framework. This synthetic strategy is crucial for developing compounds with varying biological activities .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related compounds on various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
9eCaSki (Cervical)28
9eMDA-MB-231 (Breast)18
9eSK-Lu-1 (Lung)20

The compound 9e , a derivative of the diazabicyclo framework, exhibited significant antiproliferative activity without inducing necrotic cell death in tumor cells and lymphocytes. It triggered apoptosis through a caspase-dependent pathway .

The mechanism by which these compounds exert their effects includes:

  • Induction of apoptosis characterized by chromatin condensation and formation of apoptotic bodies.
  • Activation of caspases, particularly caspase-3, indicating a programmed cell death pathway .

Selectivity and Safety

Notably, the compound demonstrated greater selectivity for tumor cells over normal lymphocytes, suggesting a favorable safety profile for potential therapeutic applications .

Additional Biological Activities

While the primary focus has been on anticancer properties, there is ongoing research into other biological activities such as neuroprotective effects and antioxidant properties associated with similar compounds in the diazabicyclo class .

Case Studies

A recent study highlighted the synthesis and biological evaluation of several new derivatives based on the diazabicyclo structure. These derivatives were tested against multiple cancer cell lines to assess their antiproliferative effects and mechanisms of action . The findings suggest that further structural modifications could enhance their therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, and how can side-product formation be minimized?

  • Methodological Answer : The compound can be synthesized via carbamate protection strategies using tert-butyl groups. Key steps include:

  • Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or dichloromethane with a base like DMAP or triethylamine to protect the amine group .
  • Stereochemical control : Employ chiral catalysts or enantioselective conditions during bicyclic framework formation to ensure (1S,4S) configuration .
  • Purification : Flash chromatography (e.g., toluene/diethyl ether gradients) effectively separates diastereomers and unreacted intermediates .

Q. How can structural characterization of this bicyclic compound be performed to confirm its stereochemistry and functional group integrity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals (e.g., tert-butyl protons at ~1.4 ppm, hydroxyl proton coupling patterns) .
  • X-ray crystallography : Resolve stereochemical ambiguity by growing single crystals in hexane/ethyl acetate mixtures .
  • Mass spectrometry : Confirm molecular weight (C10_{10}H16_{16}N2_2O4_4) via HRMS (e.g., ESI+ mode) .

Q. What strategies ensure the stability of the hydroxyl and tert-butyl carbamate groups during storage and reactions?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2_2/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis .
  • Reaction conditions : Avoid strong acids/bases; use mild deprotection agents (e.g., TFA in DCM) for Boc removal without degrading the hydroxyl group .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic framework influence biological or catalytic activity?

  • Methodological Answer :

  • Diastereomer synthesis : Prepare (1R,4R) and (1S,4R) analogs via chiral auxiliary-mediated cyclization .
  • Activity assays : Compare binding affinities (e.g., enzyme inhibition) using SPR or fluorescence polarization. Contradictory data may arise from impurities >3% (validate purity via HPLC with C18 columns) .

Q. What experimental designs are optimal for studying solvent effects on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a split-plot design to test solvents (e.g., Et2_2O, THF, DMF) and temperatures (-10°C to 60°C) as variables .
  • Kinetic analysis : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps. Polar aprotic solvents (THF) enhance nucleophilicity of the hydroxyl group .

Q. How can researchers resolve contradictions in reported spectroscopic data for bicyclic carbamates?

  • Methodological Answer :

  • Cross-validation : Compare NMR data across deuterated solvents (CDCl3_3, DMSO-d6_6) to account for solvent shifts .
  • Reproducibility checks : Replicate synthesis using literature protocols (e.g., DCC/CS2_2 coupling in Et2_2O at -10°C) and validate purity via COA (Certificate of Analysis) from suppliers .

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